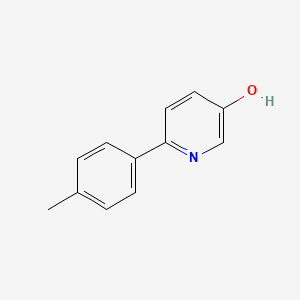

5-Hydroxy-2-(4-methylphenyl)pyridine

概要

説明

5-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound that has been used in the synthesis of various complex structures. It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of this compound is established by elemental analysis, FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.23 .科学的研究の応用

Oxyfunctionalization of Pyridine Derivatives

The oxyfunctionalization of pyridine derivatives using whole cells is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides. This approach, involving Burkholderia sp. MAK1, is significant for the chemical industry, particularly for synthesizing biologically active substances and pharmaceutical products (J. Stankevičiūtė et al., 2016).

Luminescent Boron Complexes

Phenol-pyridine derivatives, when combined with boron, create compounds that exhibit bright blue luminescence both in solution and in the solid state. These properties are particularly useful for developing electroluminescent devices, indicating potential applications in lighting and display technologies (Hongyu Zhang et al., 2006).

Fluorescent Pyridine Compounds

Pyridine compounds, especially those modified with certain substituents, can exhibit high fluorescence quantum yields in both solution and the solid state. These findings suggest their utility in creating materials for optical applications, including sensors and fluorescent markers (Masayori Hagimori et al., 2019).

Corrosion Inhibition

Pyridine derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. This application is critical in industries where metal preservation is vital, highlighting the compound's potential in material science and engineering (K. R. Ansari et al., 2015).

High-Performance Polymers

Pyridine and biphenyl units are crucial in synthesizing high-transparent polyimides with excellent thermal, mechanical, and optical properties. Such polymers are essential for various high-performance applications, including electronics and aerospace (Y. Guan et al., 2015).

Safety and Hazards

将来の方向性

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

作用機序

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

For instance, hydroxypyridinones have been shown to have enhanced iron chelating properties .

Pharmacokinetics

The compound’s molecular weight (18523) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Related compounds have been shown to have significant antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .

特性

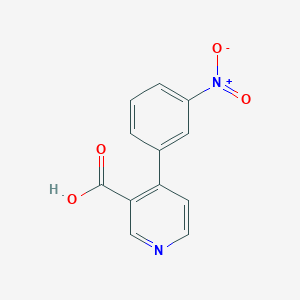

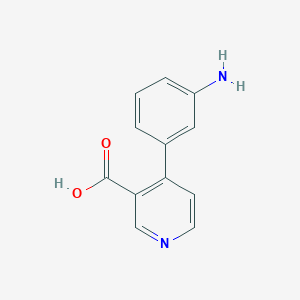

IUPAC Name |

6-(4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGKMXSXYZARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692404 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262011-31-3 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-Cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-2-ethyl-6-methyl-phenol](/img/structure/B3228341.png)